molecular formula C20H26N2O3S2 B3046205 3-(phenylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide CAS No. 1208776-87-7

3-(phenylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide

Cat. No.: B3046205
CAS No.: 1208776-87-7
M. Wt: 406.6
InChI Key: JMQHXXNDJSFZBO-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide is a synthetic compound characterized by a propanamide backbone with a phenylsulfonyl group at the 3-position. The amide nitrogen is linked to a piperidin-4-ylmethyl moiety, which is further substituted at the 1-position of the piperidine ring with a thiophen-2-ylmethyl group. This structure combines sulfonyl, piperidine, and thiophene motifs, making it a hybrid of pharmacologically relevant scaffolds.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S2/c23-20(10-14-27(24,25)19-6-2-1-3-7-19)21-15-17-8-11-22(12-9-17)16-18-5-4-13-26-18/h1-7,13,17H,8-12,14-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQHXXNDJSFZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101144212
Record name 3-(Phenylsulfonyl)-N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101144212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208776-87-7
Record name 3-(Phenylsulfonyl)-N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208776-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Phenylsulfonyl)-N-[[1-(2-thienylmethyl)-4-piperidinyl]methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101144212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with commercially available precursors.

    Attachment of the Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is added through a sulfonylation reaction, typically using reagents like sulfonyl chlorides.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under specific reaction conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(phenylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under appropriate conditions, such as in the presence of a base or a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

3-(phenylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.

    Biological Studies: The compound can be used in studies investigating its interactions with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-(phenylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Piperidine-Based Propanamides with Aromatic Substitutions

Several analogs feature a propanamide group attached to a piperidine ring, highlighting the importance of this core in medicinal chemistry:

Compound Name Substituents on Piperidine Amide Nitrogen Substituent Key Differences Evidence ID
4-Fluoroisobutyrfentanyl 2-Phenylethyl N-(4-Fluorophenyl) Phenethyl on piperidine; fluorophenyl on amide
β-Hydroxythiofentanyl 2-Hydroxy-2-(thiophen-2-yl)ethyl N-Phenyl Hydroxy-thiophene substitution on piperidine
Target Compound Thiophen-2-ylmethyl Phenylsulfonyl-propanamide Sulfonyl group enhances electron-withdrawing properties -

Key Insights :

  • The substitution on the piperidine ring (e.g., phenethyl vs. thiophenemethyl) influences lipophilicity and receptor binding .
  • The phenylsulfonyl group in the target compound may confer metabolic stability compared to fluorophenyl or unsubstituted phenyl groups in fentanyl analogs .

Sulfonyl-Containing Analogs

Sulfonyl groups are critical for hydrogen bonding and receptor interactions:

Compound Name Core Structure Sulfonyl Position Biological Relevance Evidence ID
3-[(4-Chlorophenyl)sulfonyl]-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]propanamide Propanamide-thiazole 3-Position Potential kinase inhibition due to thiazole-pyridine motif
N-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide Piperidine-propanamide 3-Position Piperidine substitution with cyanopyridine may enhance CNS penetration
Target Compound Piperidine-propanamide 3-Position Thiophenemethyl substitution may modulate selectivity -

Key Insights :

  • The cyanopyridine substituent in introduces a hydrogen-bond acceptor, contrasting with the thiophene’s electron-rich aromaticity in the target compound.

Thiophene-Containing Analogs

Thiophene rings contribute to π-π stacking and metabolic stability:

Compound Name Thiophene Substitution Additional Features Evidence ID
3-(Phenylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide Thiophenemethyl on piperidine Sulfur in thioether (vs. sulfonyl)
3-(4-Methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide Thiophenemethyl on piperidine Methoxy group on phenyl (electron-donating)
Target Compound Thiophenemethyl on piperidine Phenylsulfonyl (electron-withdrawing) -

Key Insights :

  • Thioether groups (e.g., ) are more metabolically labile than sulfonyl groups, which are resistant to oxidation .
  • Electron-withdrawing sulfonyl groups may decrease aromatic π-electron density, altering receptor affinity compared to electron-donating methoxy groups .

Regulated Opioid Analogs

Several structurally related propanamides are controlled substances:

Compound Name Regulatory Status Structural Divergence Evidence ID
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide Schedule I (1961 Convention) Phenethyl on piperidine; fluorophenyl on amide
β-Hydroxythiofentanyl Likely regulated Hydroxy-thiophene on piperidine

Key Insights :

  • Substitutions on the piperidine ring (e.g., phenethyl vs. thiophenemethyl) are a common strategy to evade drug regulations .
  • The target compound’s phenylsulfonyl group distinguishes it from regulated opioids, though its piperidine-thiophene core may still warrant pharmacological scrutiny.

Biological Activity

3-(phenylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide is a complex organic compound with potential applications in medicinal chemistry and biological studies. This compound features a phenylsulfonyl group, a thiophene ring, and a piperidine moiety, which contribute to its unique biological properties. The following sections explore the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
CAS Number 1208776-87-7
Molecular Formula C18H22N2O3S
Molecular Weight 342.44 g/mol
Boiling Point Not available
Melting Point Not available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various biological pathways, potentially influencing metabolic processes and cellular signaling.

Pharmacological Applications

Research indicates that this compound may serve as a scaffold for developing new pharmaceuticals, particularly targeting neurological or inflammatory conditions. Its unique structure allows for the exploration of various modifications to enhance efficacy and selectivity against specific targets.

Case Studies and Research Findings

  • Medicinal Chemistry Applications
    • A study highlighted the potential of compounds similar to this compound in treating metabolic disorders by acting as GPR40 agonists, which are crucial for insulin secretion modulation in pancreatic cells .
  • Cytotoxicity Studies
    • Related compounds have shown significant cytotoxic effects on cancer cell lines, suggesting that modifications to the piperidine structure can enhance anticancer properties while maintaining low toxicity to normal cells .
  • Preclinical Evaluations
    • Preclinical studies demonstrated that derivatives of this compound exhibited promising results in lowering glucose levels in diabetic models, indicating its potential as a therapeutic agent for type 2 diabetes .

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
3-(phenylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)butanamideSimilar structure with a butanamide groupPotential GPR40 agonist
3-(phenylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)ethanamideSimilar structure with an ethanamide groupAnticancer properties

Q & A

Q. Structural Analysis Table

MotifRoleExample Interaction
PiperidineEnhances lipophilicityBinds to lipid-rich regions of GPCRs
Thiopheneπ-π stackingStabilizes binding to 5-HT₂A receptors
SulfonamideHydrogen bondingInteracts with Ser/Thr residues in enzymes

Advanced: What in vitro models best predict the compound’s in vivo efficacy?

Methodological Answer:

  • Primary Neuronal Cultures: Assess neuroactivity (e.g., calcium imaging for receptor activation) .
  • Hepatic Microsomes: Evaluate metabolic stability (t₁/₂ >60 min suggests suitability for oral dosing) .
  • Caco-2 Monolayers: Measure permeability (Papp >1 ×10⁻⁶ cm/s indicates good absorption) .

Validation Protocol:

Compare microsomal t₁/₂ across species (human vs. rat).

Use LC-MS/MS to quantify parent compound vs. metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(phenylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(phenylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide

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